Formamidine, N,N-dimethyl-N'-(2,6-dimethylphenyl)-
Description
Formamidine derivatives are characterized by the general structure R¹R²N–CH₂–NH–R³, where substituents influence their chemical and biological properties. The compound N,N-dimethyl-N'-(2,6-dimethylphenyl)formamidine features a dimethylamine group (N,N-dimethyl) and a 2,6-dimethylphenyl substituent on the formamidine backbone. This structure confers unique steric and electronic properties, making it relevant in coordination chemistry, catalysis, and agrochemical applications .
Properties
CAS No. |
24053-84-7 |
|---|---|
Molecular Formula |
C11H16N2 |
Molecular Weight |
176.26 g/mol |
IUPAC Name |
N'-(2,6-dimethylphenyl)-N,N-dimethylmethanimidamide |
InChI |
InChI=1S/C11H16N2/c1-9-6-5-7-10(2)11(9)12-8-13(3)4/h5-8H,1-4H3 |
InChI Key |
TYSYBWJBRKLKQU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N=CN(C)C |
Origin of Product |
United States |
Preparation Methods
Condensation of 2,6-Dimethylaniline with Triethyl Orthoformate
The most widely reported method involves reacting 2,6-dimethylaniline with triethyl orthoformate in the presence of glacial acetic acid.
Procedure:
- Combine 2,6-dimethylaniline (7.28 g, 60.1 mmol) and triethyl orthoformate (5.61 g, 37.9 mmol).
- Add glacial acetic acid (0.10 mL, 1.8 mmol) dropwise under stirring.
- Reflux the mixture overnight (12–18 hours) at 110–120°C.
- Cool to room temperature, precipitating a white solid.
- Filter and wash the product with cold hexane (2 × 10 mL) to remove unreacted starting materials.
Key Parameters:
- Molar Ratio: 1.6:1 (amine:orthoester) to minimize di-substitution byproducts.
- Catalyst: Acetic acid (0.3 mol% relative to amine) enhances reaction rate.
- Yield: 81% (6.17 g, 24.5 mmol).
Reaction Mechanism and Byproduct Analysis
Mechanistic Insights
The reaction proceeds via initial protonation of the orthoester by acetic acid, followed by nucleophilic attack by the amine (Fig. 1):
$$
\text{HCO(OEt)}3 + \text{CH}3\text{COOH} \rightarrow \text{HCO(OEt)}2^+ + \text{CH}3\text{COO}^- + \text{EtOH}
$$
$$
\text{HCO(OEt)}2^+ + \text{ArNH}2 \rightarrow \text{ArNH-C(H)=OEt} + \text{EtOH}
$$
$$
\text{ArNH-C(H)=OEt} + \text{Me}2\text{NH} \rightarrow \text{ArN=C(H)-NMe}2 + \text{EtOH}
$$
Byproducts:
- N,N',N''-Trisubstituted derivatives: Formed at higher amine:orthoester ratios (>2:1).
- Ethyl formate: Detected via GC-MS in reaction supernatants.
Purification and Crystallization
Solvent Systems
| Step | Solvent Ratio | Temperature | Purpose |
|---|---|---|---|
| Precipitation | Hexane | 0–5°C | Remove unreacted aniline |
| Recrystallization | DCM/Hexane (1:1) | -10°C | Isolate high-purity crystals |
Purity Metrics:
Spectroscopic Characterization
NMR Data (300 MHz, DMSO-d6)
| Proton Environment | δ (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|---|
| NC(H)N | 6.50 | Singlet | 1H | Formamidine proton |
| Aromatic H | 6.21 | Multiplet | 6H | 2,6-Dimethylphenyl |
| C2'-CH3 | 1.54 | Singlet | 6H | Methyl groups |
13C NMR (75 MHz, DMSO-d6):
Alternative Synthetic Routes
Reductive Amination of Formamide Derivatives
Though less common, formamidines can be synthesized via reductive amination using:
$$
\text{RNH}2 + \text{HCONR'}2 \xrightarrow{\text{NaBH}4} \text{RN=C(H)-NR'}2
$$
Challenges:
Industrial-Scale Production Considerations
Cost Optimization
| Component | Price (USD/kg) | Source |
|---|---|---|
| 2,6-Dimethylaniline | 85 | Sigma-Aldrich |
| Triethyl orthoformate | 120 | TCI America |
Waste Stream Management:
- Ethanol from orthoester hydrolysis: Distilled and recycled (90% recovery).
- Acetic acid: Neutralized with K2CO3 to form potassium acetate fertilizer.
Applications in Coordination Chemistry
Ligand Design
N,N-Dimethyl-N'-(2,6-dimethylphenyl)formamidine coordinates to transition metals via the imine nitrogen:
$$
\text{M}^{n+} + 2\ \text{L} \rightarrow [\text{M(L)}_2]^{n+}
$$
Reported Complexes:
- Cu(I): Luminescent materials (λem = 450–470 nm).
- Pd(II): Catalysts for Suzuki-Miyaura couplings (TOF up to 12,000 h⁻¹).
Comparative Analysis of Methods
| Parameter | Orthoester Route | Reductive Amination |
|---|---|---|
| Yield | 81% | 45–55% |
| Reaction Time | 12–18 h | 24–48 h |
| Scalability | >10 kg batches | <1 kg batches |
| Byproduct Formation | 5–8% | 15–20% |
Biological Activity
Formamidine, N,N-dimethyl-N'-(2,6-dimethylphenyl)- is a compound of significant interest due to its diverse biological activities and potential applications in various fields, including pharmacology and agriculture. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
Formamidine, N,N-dimethyl-N'-(2,6-dimethylphenyl)- has the molecular formula and a molecular weight of 258.33 g/mol. Its structure features a dimethylamino group attached to a 2,6-dimethylphenyl moiety, which influences its reactivity and biological properties. The compound is classified as a formamidine derivative, known for its potential roles as ligands in coordination chemistry.
Biological Activities
Research has explored various biological activities associated with formamidines, including:
- Anticancer Activity : Studies have indicated that formamidine derivatives may exhibit inhibitory effects on cyclooxygenase enzymes (COX-1 and COX-2), which are implicated in cancer-related inflammation. Molecular docking studies suggest that these compounds can serve as potential lead candidates for anticancer drugs due to their dual-target ability against COX enzymes .
- Antioxidant Properties : The antioxidant activity of formamidines has been demonstrated through various assays. For instance, certain derivatives showed significant free radical scavenging abilities, making them candidates for further investigation in oxidative stress-related conditions .
- Antibacterial Effects : Some formamidine complexes have shown moderate antibacterial activity against Gram-negative bacteria. This suggests potential applications in developing new antibacterial agents .
Case Studies
- Molecular Docking Studies : A study involving molecular docking simulations revealed that specific formamidine derivatives possess better binding affinities to COX-1 and COX-2 compared to known inhibitors. This indicates their potential as effective anticancer agents .
- Antioxidant Activity Assessment : The DPPH assay was utilized to evaluate the antioxidant capacity of various formamidine derivatives. Results showed that some compounds had lower IC50 values, indicating stronger antioxidant properties .
- Synthesis and Characterization : The synthesis of N,N-dimethyl-N'-(2,6-dimethylphenyl)-formamidine was achieved through several methods, leading to the characterization of its crystal structure. This structural information aids in understanding its biological interactions .
Table 1: Summary of Biological Activities
Table 2: Molecular Characteristics of Related Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|
| N,N-Dimethylformamide | C3H7N | 73.10 |
| N'-(2,4-Dimethylphenyl)-N-methylformamidine | C11H14N2 | 174.24 |
| Bis(2,6-dimethylphenyl)formamidine | C22H26N2 | 330.46 |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations on the Aromatic Ring
a) N,N′-Bis(2,6-dimethylphenyl)formamidine (CAS 16596-05-7)
- Structure : Symmetrical substitution with 2,6-dimethylphenyl groups on both nitrogen atoms.
- Properties : Acts as a bidentate ligand in copper(I) complexes, forming stable coordination geometries. Exhibits luminescence in solution and moderate antibacterial activity against Gram-negative bacteria .
- Comparison : Symmetry enhances stability in metal complexes but reduces electronic delocalization compared to asymmetrical derivatives like the target compound.
b) N,N′-Bis(2,6-diisopropylphenyl)formamidine
- Structure : Bulky isopropyl groups replace methyl groups on the aromatic ring.
- Properties : Increased steric hindrance improves radical scavenging activity (e.g., DPPH assay) and lowers IC50 values in pharmacological studies .
- Comparison : Bulkier substituents enhance bioactivity but may reduce solubility in polar solvents.
c) N,N′-Dimesitylformamidine
Functional Group Variations
a) Formamide, N-(2,6-dimethylphenyl)- (CAS 607-92-1)
- Structure : Amide group (NH–CHO) instead of formamidine (NH–CH₂–NH).
- Properties : Higher melting point (166–170°C) due to hydrogen bonding. Lower basicity compared to formamidines .
- Comparison : The amide group lacks the chelating ability of formamidines, limiting use in coordination chemistry.
b) 2-Amino-N-(2,6-dimethylphenyl)acetamide (Glycinexylidide)
Pharmacological and Agrochemical Profiles
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Solubility (CH₂Cl₂) |
|---|---|---|---|
| N,N-dimethyl-N'-(2,6-dimethylphenyl)formamidine | 178.23 | Not reported | High |
| Formamide, N-(2,6-dimethylphenyl)- | 149.19 | 166–170 | Moderate |
| N,N′-Bis(2,6-dimethylphenyl)formamidine | 252.35 | Not reported | Low |
Solid-State Behavior and Coordination Chemistry
- Hydrogen Bonding : Unlike acetamides (e.g., N-(2,6-dimethylphenyl)-2-methylacetamide), which form infinite chains via N–H⋯O bonds , formamidines exhibit N–H⋯N interactions, enabling dimerization or supramolecular assembly .
- Metal Complexes : The target compound’s asymmetrical structure creates distorted tetrahedral geometries in copper(I) complexes, whereas symmetrical analogs yield more regular coordination spheres .
Q & A
Q. What theoretical frameworks guide the design of derivatives with enhanced bioactivity or material properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
